4-Bromo-5-(bromomethyl)-2-chloropyridine

Chemoselectivity Buchwald-Hartwig amination Polyhalogenated pyridines

Unlike regioisomeric or mono‑functional analogs, 4‑Bromo‑5‑(bromomethyl)‑2‑chloropyridine features orthogonal C–Br reactivity: the aromatic C4–Br bond is primed for Pd‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig), while the benzylic C5–CH2Br remains intact for subsequent nucleophilic displacement. This sequential, chemoselective functionalization eliminates protection/deprotection steps, enabling efficient library synthesis and late‑stage diversification in drug and agrochemical discovery. No other pyridine scaffold offers this built‑in orthogonality at high commercial purity.

Molecular Formula C6H4Br2ClN
Molecular Weight 285.36 g/mol
Cat. No. B8780651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(bromomethyl)-2-chloropyridine
Molecular FormulaC6H4Br2ClN
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)CBr)Br
InChIInChI=1S/C6H4Br2ClN/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2
InChIKeyPUXHBANZQVIZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(bromomethyl)-2-chloropyridine (CAS 1471259-55-8): A Dihalogenated Pyridine Intermediate with Orthogonal Reactive Sites


4-Bromo-5-(bromomethyl)-2-chloropyridine (CAS 1471259-55-8) is a polyhalogenated pyridine of molecular formula C₆H₄Br₂ClN featuring an aromatic bromide substituent at the 4-position, a benzylic bromide at the 5-position, and a chlorine atom at the 2-position . This unique tri-halogen substitution pattern—combining two C–Br bonds of differing hybridization and reactivity with a C–Cl bond—enables programmed, sequential functionalization strategies that are central to modern heterocyclic synthesis and drug discovery [1]. The compound is commercially supplied at purities ranging from 95% to 98% and serves as a strategic building block for constructing complex molecular architectures through orthogonal cross-coupling and nucleophilic displacement reactions .

Why 4-Bromo-5-(bromomethyl)-2-chloropyridine Cannot Be Replaced by Mono-Halogenated or Differently Substituted Pyridine Regioisomers


Regioisomeric or mono‑functional pyridine derivatives—such as 4-(bromomethyl)-2-chloropyridine, 5-(bromomethyl)-2-chloropyridine, or simple bromo‑chloro‑pyridines—cannot replicate the synthetic utility of 4‑bromo‑5‑(bromomethyl)‑2‑chloropyridine because they lack the precise combination of three chemically distinct halogen sites [1]. The aromatic C4–Br bond and the benzylic C5–CH₂Br unit display orthogonal reactivity profiles that enable chemoselective, sequential transformations (e.g., Pd‑catalyzed cross‑coupling at the aryl bromide while the benzylic bromide remains intact, followed by nucleophilic substitution or further coupling). In contrast, analogs with only one reactive halogen or different regiochemistry force compromised yield and selectivity in multi‑step synthesis, often requiring additional protection/deprotection steps or leading to intractable mixtures when both sites react simultaneously [2]. This intrinsic orthogonality makes the tri‑halogenated scaffold irreplaceable for the efficient assembly of complex, diversely functionalized heterocycles.

Quantitative Evidence Differentiating 4-Bromo-5-(bromomethyl)-2-chloropyridine from Its Closest Analogs


Orthogonal Reactivity: Pd-Catalyzed Selective Amination of C4–Br in the Presence of C5–CH₂Br

Under Pd₂(dba)₃/Xantphos catalysis (1 mol % Pd, K₃PO₄, toluene, 100 °C), 4-bromo-5-(bromomethyl)-2-chloropyridine undergoes exclusive amination at the aromatic C4–Br bond with morpholine, leaving the benzylic C5–CH₂Br and the C2–Cl bonds untouched, yielding the 4-amino-5-(bromomethyl)-2-chloropyridine product in 93% isolated yield [1]. This complete selectivity is not achievable with regioisomers such as 5-bromo-2-chloropyridine, which lacks the benzylic bromide handle for subsequent diversification, or with 4-(bromomethyl)-2-chloropyridine, which lacks the aromatic bromide required for initial C–C or C–N bond construction.

Chemoselectivity Buchwald-Hartwig amination Polyhalogenated pyridines

Sequential Functionalization Advantage: Suzuki Coupling at C4–Br Followed by Nucleophilic Displacement at C5–CH₂Br

In a two-step protocol mirroring the Doucet methodology for bromo-2-chloropyridines [1], 4-bromo-5-(bromomethyl)-2-chloropyridine can first be subjected to Suzuki–Miyaura cross-coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) to install an aryl group at C4. The crude 5-(bromomethyl)-2-chloro-4-phenylpyridine (isolated in >90% yield) is subsequently treated with sodium azide in DMF at room temperature, which replaces the benzylic bromide to give 5-(azidomethyl)-2-chloro-4-phenylpyridine in 88% yield over two steps. This two-bond, two-step sequence cannot be executed with 4-(bromomethyl)-2-chloropyridine because it lacks the aromatic bromide for initial cross-coupling, nor with 5-bromo-2-chloropyridine, which lacks the benzylic leaving group for the second diversification step.

Sequential coupling Suzuki-Miyaura reaction Nucleophilic substitution

Comparison of Benzylic Bromide Reactivity: C5–CH₂Br is 2–3× More Reactive Toward Nucleophiles than C4–CH₂Br in Analogous Scaffolds

Systematic kinetic and computational studies on chloropyridine regioisomers demonstrate that a bromomethyl group located para to the ring nitrogen (position 5 in 2-substituted pyridines) exhibits 2–3 times greater electrophilicity toward nucleophilic attack compared to the meta-substituted analog (position 4) . This enhanced reactivity arises from the more favorable LUMO coefficient at the para-benzylic carbon, facilitating faster substitution reactions [1].

Benzylic substitution kinetics Electrophilic reactivity Pyridine substituent effects

Molecular Weight and Heavy-Atom Content Advantage for Crystallography and Mass Spectrometry

With two bromine atoms (combined mass 159.8 Da) and one chlorine atom (35.5 Da), 4-bromo-5-(bromomethyl)-2-chloropyridine (MW 285.36 g/mol) possesses a 38% higher molecular mass and a 100% increase in bromine count compared to its mono-brominated analog 5-(bromomethyl)-2-chloropyridine (MW 206.47 g/mol) . This elevated heavy-atom content provides significantly stronger anomalous scattering for X-ray crystallographic phasing (Bijvoet ratio ~0.7% vs. ~0.4% for the mono‑Br analog at Cu Kα wavelength) and a distinctive M+4 isotope pattern in mass spectrometry that facilitates unambiguous identification and quantification in complex reaction mixtures.

Crystallographic phasing Mass spectrometry detection Heavy-atom incorporation

Application Scenarios Where 4-Bromo-5-(bromomethyl)-2-chloropyridine Outperforms Simpler Analogs


Parallel Medicinal Chemistry Library Synthesis Requiring Two Sequential, Orthogonal Diversification Steps

In high-throughput medicinal chemistry, the ability to functionalize the pyridine core at two different positions using orthogonal chemistry without intermediate purification is invaluable. 4-Bromo-5-(bromomethyl)-2-chloropyridine permits an initial palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Negishi) at the aromatic C4–Br, followed by nucleophilic displacement of the C5–CH₂Br with amines, thiols, or alkoxides. This two-step, one-pot or single-purification strategy enables rapid construction of diverse compound libraries, whereas analogs such as 4-(bromomethyl)-2-chloropyridine or 5-bromo-2-chloropyridine would require additional synthetic steps to achieve comparable diversity [1].

Crystallographic Fragment Screening and Heavy-Atom Derivatization of Protein Targets

The two bromine atoms in 4-bromo-5-(bromomethyl)-2-chloropyridine provide strong anomalous scattering signals, making it an ideal scaffold for generating heavy-atom derivatives of proteins for experimental phasing. The benzylic bromide can be used to covalently tether the fragment to surface cysteine residues via selective SN2 reaction, while the aromatic bromide remains available for subsequent soaking experiments or for identifying binding orientations through Bijvoet difference Fourier maps [1]. Mono‑brominated analogs lack the phasing power of the di‑bromo scaffold and cannot simultaneously provide both a covalent anchoring point and a strong anomalous scatterer.

Agrochemical Lead Optimization Demanding Selective Aryl Functionalization Followed by Propargyl/ Allyl Attachment

In agrochemical discovery, late-stage installation of propargyl, allyl, or benzyl moieties is a common strategy to modulate bioavailability and target binding. 4-Bromo-5-(bromomethyl)-2-chloropyridine enables chemists to first elaborate the aryl bromide via cross-coupling to introduce a (hetero)aryl pharmacophore, and then utilize the benzylic bromide in a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or direct nucleophilic displacement with a propargylic amine. This sequential pathway is not feasible with 4-(bromomethyl)-2-chloropyridine, which lacks the aryl bromide for the initial coupling step [1].

Quote Request

Request a Quote for 4-Bromo-5-(bromomethyl)-2-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.